molecular formula C10H13BrN2O2 B13984210 4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine CAS No. 1357095-10-3

4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine

Cat. No.: B13984210
CAS No.: 1357095-10-3
M. Wt: 273.13 g/mol
InChI Key: SXBSQWCYFAUFBJ-UHFFFAOYSA-N
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Description

4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine is a synthetic organic compound that features a bromopyrimidine core with a 1,3-dioxane substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine typically involves the reaction of 5-bromopyrimidine with 2-(1,3-dioxan-2-yl)ethyl derivatives. One common method involves the use of 2-(1,3-Dioxan-2-yl)ethylzinc bromide in the presence of a palladium catalyst to facilitate the coupling reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The 1,3-dioxane moiety can participate in coupling reactions with other organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine involves its interaction with specific molecular targets. The bromopyrimidine core can interact with enzymes or receptors, leading to various biological effects. The 1,3-dioxane moiety can enhance the compound’s stability and solubility, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxan-2-yl)ethylzinc bromide
  • (1,3-Dioxan-2-ylethyl)magnesium bromide
  • 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde

Uniqueness

4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine is unique due to the presence of both the bromopyrimidine and 1,3-dioxane moieties. This combination imparts specific chemical and physical properties that are not found in other similar compounds. The bromopyrimidine core provides reactivity towards nucleophiles, while the 1,3-dioxane moiety offers stability and solubility advantages.

Properties

CAS No.

1357095-10-3

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

5-bromo-4-[2-(1,3-dioxan-2-yl)ethyl]pyrimidine

InChI

InChI=1S/C10H13BrN2O2/c11-8-6-12-7-13-9(8)2-3-10-14-4-1-5-15-10/h6-7,10H,1-5H2

InChI Key

SXBSQWCYFAUFBJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CCC2=NC=NC=C2Br

Origin of Product

United States

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